3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine

FXR antagonist PXR agonist nuclear receptor

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine (CAS 915920-01-3; molecular formula C10H17N3O2, MW 211.26) is a racemic small-molecule building block featuring a 3-(2-methoxyethyl)-substituted 1,2,4-oxadiazole ring linked at the 5-position to a piperidine ring at the 3-position of the piperidine moiety. The compound is commercially available as a free base with typical purity specifications of ≥95% or 98%.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 915920-01-3
Cat. No. B1463147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine
CAS915920-01-3
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOCCC1=NOC(=N1)C2CCCNC2
InChIInChI=1S/C10H17N3O2/c1-14-6-4-9-12-10(15-13-9)8-3-2-5-11-7-8/h8,11H,2-7H2,1H3
InChIKeyQXDYUJBMCVLKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine (CAS 915920-01-3): Procurement Baseline and Scaffold Classification


3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine (CAS 915920-01-3; molecular formula C10H17N3O2, MW 211.26) is a racemic small-molecule building block featuring a 3-(2-methoxyethyl)-substituted 1,2,4-oxadiazole ring linked at the 5-position to a piperidine ring at the 3-position of the piperidine moiety . The compound is commercially available as a free base with typical purity specifications of ≥95% or 98% . The 1,2,4-oxadiazole-piperidine scaffold has been identified as a privileged chemotype in multiple drug discovery campaigns due to its synthetic accessibility at both C3 and C5 positions, metabolic stability advantages, and capacity for bioisosteric replacement of amide and ester functionalities [1].

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine: Why Positional Isomers and Analog Scaffolds Cannot Substitute


Within the piperidinyl-oxadiazole chemical space, substitution at the piperidine 3-position generates a stereocenter that yields a racemic mixture with distinct conformational properties compared to the 2-position and 4-position isomers, each of which presents a different three-dimensional pharmacophore orientation . Moreover, the 1,2,4-oxadiazole core itself is not interchangeable with the 1,3,4-oxadiazole or 1,2,5-oxadiazole regioisomers, as the different nitrogen atom arrangements produce altered hydrogen-bonding geometries and distinct electronic distributions that critically affect target engagement and metabolic stability [1]. The 2-methoxyethyl substituent at the C3 position of the oxadiazole provides four rotatable bonds that confer conformational flexibility while maintaining solubility characteristics; substituting this group with smaller alkyl chains (e.g., methyl or ethyl) reduces this flexibility and alters lipophilicity, while aromatic substituents shift the scaffold toward different target classes altogether [2]. Generic substitution with any of these close analogs would therefore invalidate SAR data and compromise the predictive validity of any structure-based design effort.

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine: Quantified Differentiation Evidence for Procurement Decisions


Chemotype Novelty: 1,2,4-Oxadiazole-Piperidine as a New FXR Antagonist Scaffold with Validated In Vitro Potency

The 1,2,4-oxadiazole-piperidine scaffold, of which the target compound is a building-block variant, has been identified as a new chemotype for farnesoid X receptor (FXR) antagonism [1]. In a luciferase reporter assay using HepG2 cells, the lead compound from this library (compound 1, featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core and piperidine ring) demonstrated an IC50 of 0.58 μM as a selective FXR antagonist, representing the most potent compound within that structurally characterized library [1]. This potency provides a validated reference point for the scaffold, distinguishing it from other heterocyclic cores such as isoxazoles or 1,3,4-oxadiazoles that have not demonstrated comparable FXR antagonism in head-to-head library screens [1].

FXR antagonist PXR agonist nuclear receptor 1,2,4-oxadiazole piperidine scaffold

Bioisosteric Advantage: 1,2,4-Oxadiazole Replacement of Amide Confers Superior Pharmacokinetic Properties in Piperidine-Based Inhibitors

In a direct comparative study of piperidine-based 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, compounds bearing a 1,2,4-oxadiazole ring as a bioisosteric replacement for the amide group (compounds 4h and 4q) demonstrated significantly better pharmacokinetic properties than the original piperidine-3-carboxamide lead compound 1 [1]. The oxadiazole-containing compounds were advanced to in vivo preclinical studies in a primate model, whereas the amide-containing parent compound was not suitable for such progression due to inferior PK characteristics [1]. This improvement is attributed to the metabolic stability conferred by the 1,2,4-oxadiazole heterocycle relative to the hydrolytically labile amide bond.

11β-HSD1 inhibitor bioisosterism pharmacokinetics piperidyl-oxadiazole metabolic stability

Conformational Constraint and Stability: N-Arylpiperidine Oxadiazoles Exhibit Improved Stability Over Linear N-Arylamide Analogs

Structural modifications of the N-arylamide oxadiazole scaffold to generate N-arylpiperidine oxadiazoles yielded conformationally constrained analogs that offered improved stability while maintaining comparable potency and selectivity as CB2 agonists [1]. The piperidine ring introduces conformational restriction relative to flexible acyclic N-arylamide linkers, reducing the entropic penalty upon target binding and minimizing metabolic degradation pathways that are accessible to unconstrained linkers [1]. The simple, modular scaffold enabled expeditious and divergent synthetic routes, providing two-directional SAR exploration in parallel [1].

CB2 agonist conformational constraint metabolic stability N-arylpiperidine 1,2,4-oxadiazole

Positional Isomer Differentiation: 3-Piperidinyl Substitution Provides Distinct Conformational and Synthetic Advantages Over 2- and 4-Position Analogs

The target compound (915920-01-3) features piperidine substitution at the 3-position, which generates a stereocenter and is supplied as a racemic mixture . This differs fundamentally from the 2-piperidinyl isomer (CAS 915923-31-8) and the 4-piperidinyl isomer, each presenting distinct spatial orientation of the basic amine relative to the oxadiazole plane. Commercially, the 3-piperidinyl compound (915920-01-3) is available from CymitQuimica at €177.00 for 100 mg and €673.00 for 1 g (95% minimum purity) , whereas the 2-piperidinyl isomer (915923-31-8) is offered at similar purity specifications but with varying availability and pricing structures across vendors . The 3-position substitution allows for subsequent functionalization strategies that differ from those accessible to the 2- and 4-position isomers, including differential N-alkylation reactivity and distinct stereochemical outcomes in chiral resolution protocols.

positional isomer piperidine substitution racemate stereocenter SAR exploration

Rotatable Bond Count and Conformational Flexibility: 2-Methoxyethyl Substitution Enables Expanded Chemical Space Exploration

The target compound contains four rotatable bonds, as determined by calculated molecular properties . This rotatable bond count is higher than that of the 3-methyl analog (1 rotatable bond) and the 3-ethyl analog (2 rotatable bonds), providing greater conformational flexibility that can be exploited for induced-fit target engagement or for sampling a broader conformational ensemble during molecular docking and virtual screening campaigns [1]. In piperidine-based oxadiazole SAR studies of DAT/NET/5HTT transporter inhibition, the affinity and reuptake inhibition were shown to be a function of the size of the substituent on the oxadiazole ring, with bulkier substituents modulating both potency and duration of action [2]. The 2-methoxyethyl group provides intermediate steric bulk and hydrogen-bond acceptor capacity (three total HBA) relative to smaller alkyl substituents, offering a distinct SAR vector for lead optimization.

rotatable bonds conformational flexibility 2-methoxyethyl Lipinski parameters SAR

Free Base Availability and Purity Specifications: Consistent Quality Metrics Across Multiple Commercial Suppliers

The target compound is commercially supplied as a free base (not a hydrochloride salt) with consistent purity specifications across multiple independent vendors . MolCore offers the compound at NLT 98% purity with ISO certification ; CymitQuimica provides minimum 95% purity with pricing of €177.00/100mg ; Leyan supplies at 95+% purity ; and Alfa Chemistry catalogs the compound as Chembrdg-bb 4012136 . This multi-vendor availability at consistent high purity levels (>95%) ensures procurement redundancy and competitive pricing, distinguishing the compound from less widely sourced analogs such as the 4-piperidinyl isomer, for which commercial availability is more limited.

free base purity specification commercial availability ISO certification procurement

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine: Evidence-Backed Application Scenarios for Scientific Procurement


Expansion of FXR Antagonist Libraries Using 1,2,4-Oxadiazole-Piperidine Scaffolds

This compound serves as a versatile building block for synthesizing novel FXR antagonists. The validated scaffold potency (IC50 0.58 μM for a related compound) provides a benchmark for SAR expansion [1]. The 3-piperidinyl substitution enables functionalization of the piperidine nitrogen with diverse N-alkyl or N-aryl groups to modulate FXR antagonistic activity and PXR agonism, as demonstrated in the synthesis of dual FXR/PXR modulators [1].

Lead Optimization for Metabolic Stability via Amide-to-Oxadiazole Bioisosteric Replacement

In medicinal chemistry programs where amide-containing leads exhibit poor pharmacokinetic properties, this compound provides an oxadiazole-containing scaffold for bioisosteric replacement. Direct comparative evidence shows that piperidyl-oxadiazoles demonstrate better PK properties than piperidine-3-carboxamide analogs, qualifying for in vivo primate studies while the amide-containing counterparts were disqualified [2].

Structure-Activity Relationship Exploration of Transporter Ligands with Tunable Duration of Action

The oxadiazole-piperidine scaffold has been validated in monoamine transporter pharmacology, where the size of the oxadiazole C3 substituent modulates DAT/NET/5HTT affinity and reuptake inhibition [3]. Notably, oxadiazole analogs demonstrated at least 2-fold longer duration of action compared to ester-containing bioisosteres [3]. The 2-methoxyethyl group of the target compound provides intermediate steric bulk for exploring this SAR continuum.

Synthesis of Conformationally Constrained CB2 Agonists with Improved Stability

This compound can be incorporated into N-arylpiperidine oxadiazole scaffolds for CB2 agonist development. Evidence demonstrates that N-arylpiperidine oxadiazoles offer improved stability and comparable potency and selectivity relative to flexible N-arylamide oxadiazole analogs [4]. The simple, modular scaffold enables expeditious and divergent synthetic routes with parallel two-directional SAR exploration [4].

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